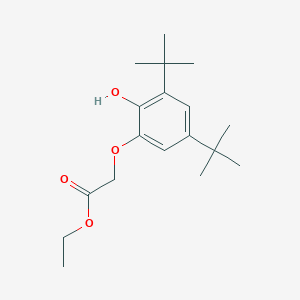
Ethyl (3,5-di-tert-butyl-2-hydroxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3,5-di-tert-butyl-2-hydroxyphenoxy)acetate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound is characterized by its bulky tert-butyl groups and a phenolic hydroxyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3,5-di-tert-butyl-2-hydroxyphenoxy)acetate typically involves the esterification of 3,5-di-tert-butyl-2-hydroxyphenol with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3,5-di-tert-butyl-2-hydroxyphenoxy)acetate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-di-tert-butyl-2-hydroxyphenol and ethyl acetate.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 3,5-di-tert-butyl-2-hydroxyphenol and ethyl acetate.
Oxidation: Quinones or other oxidized phenolic compounds.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl (3,5-di-tert-butyl-2-hydroxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of ethyl (3,5-di-tert-butyl-2-hydroxyphenoxy)acetate is primarily related to its phenolic hydroxyl group, which can donate hydrogen atoms and scavenge free radicals. This antioxidant activity can protect cells from oxidative stress and damage. Additionally, the compound may interact with specific molecular targets and pathways involved in inflammation and cancer, although further research is needed to fully elucidate these mechanisms.
Comparison with Similar Compounds
Ethyl (3,5-di-tert-butyl-2-hydroxyphenoxy)acetate can be compared with other esters and phenolic compounds:
Ethyl acetate: A simpler ester used as a solvent and in flavorings.
Methyl butyrate: Another ester with a fruity aroma used in flavorings and fragrances.
3,5-di-tert-butyl-4-hydroxyanisole (BHA): A phenolic antioxidant used as a food preservative.
The uniqueness of this compound lies in its combination of bulky tert-butyl groups and a phenolic hydroxyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
65659-40-7 |
|---|---|
Molecular Formula |
C18H28O4 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 2-(3,5-ditert-butyl-2-hydroxyphenoxy)acetate |
InChI |
InChI=1S/C18H28O4/c1-8-21-15(19)11-22-14-10-12(17(2,3)4)9-13(16(14)20)18(5,6)7/h9-10,20H,8,11H2,1-7H3 |
InChI Key |
RDQPSRYLSQXXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















